molecular formula C12H18O5 B14005209 Diethyl 2-(3-oxocyclopentyl)propanedioate CAS No. 91766-21-1

Diethyl 2-(3-oxocyclopentyl)propanedioate

Cat. No.: B14005209
CAS No.: 91766-21-1
M. Wt: 242.27 g/mol
InChI Key: MOBDKKYJTMZJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(3-oxocyclopentyl)propanedioate is an organic compound with the molecular formula C13H20O5 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 3-oxocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-oxocyclopentyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion is then reacted with 3-bromocyclopentanone under controlled conditions to introduce the 3-oxocyclopentyl group.

    Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of diethyl malonate and 3-bromocyclopentanone are used.

    Continuous Stirred Tank Reactors (CSTR): The reactions are carried out in CSTRs to ensure uniform mixing and temperature control.

    Automated Purification: Industrial-scale purification techniques such as distillation and automated chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-oxocyclopentyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-1,3-dione.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 2-(3-hydroxycyclopentyl)propanedioate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: this compound-1,3-dione.

    Reduction: Diethyl 2-(3-hydroxycyclopentyl)propanedioate.

    Substitution: Various substituted diethyl 2-(3-oxocyclopentyl)propanedioates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(3-oxocyclopentyl)propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl 2-(3-oxocyclopentyl)propanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The 3-oxocyclopentyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler analog without the 3-oxocyclopentyl group.

    Diethyl 2-(2-oxocyclopentyl)propanedioate: A similar compound with a 2-oxocyclopentyl group instead of a 3-oxocyclopentyl group.

    Diethyl 2-(3-oxocyclohexyl)propanedioate: A similar compound with a 3-oxocyclohexyl group.

Uniqueness

Diethyl 2-(3-oxocyclopentyl)propanedioate is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various applications.

Properties

CAS No.

91766-21-1

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 2-(3-oxocyclopentyl)propanedioate

InChI

InChI=1S/C12H18O5/c1-3-16-11(14)10(12(15)17-4-2)8-5-6-9(13)7-8/h8,10H,3-7H2,1-2H3

InChI Key

MOBDKKYJTMZJQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCC(=O)C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.